REACTION_CXSMILES
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[Br:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH2:17](O)[CH3:18]>>[CH2:17]([O:10][C:9](=[O:11])[CH2:8][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Br:1])[N:7]=1)[CH3:18]
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Name
|
|
Quantity
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34 g
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Type
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reactant
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Smiles
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BrC1=CC=CC(=N1)CC(=O)O
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
|
Details
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to reflux for 12 h
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Duration
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12 h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure to dryness
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Type
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ADDITION
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Details
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Water was added to the residue
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Type
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EXTRACTION
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Details
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the product was extracted with ethyl acetate
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Type
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WASH
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Details
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Organic layer was washed with brine
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Type
|
CUSTOM
|
Details
|
dried over anhy
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Type
|
CONCENTRATION
|
Details
|
Na2SO4 and concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to furnish the crude product
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Type
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CUSTOM
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Details
|
Column chromatography purification
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=NC(=CC=C1)Br)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |